Ethyl 4-methyl-2-oxocyclohexanecarboxylate can be synthesized through various methods, including the Claisen condensation reaction between ethyl acetoacetate and cyclopentanone followed by methylation. This reaction scheme is outlined in detail in a publication by Trost et al. [].
Ethyl 4-methyl-2-oxocyclohexanecarboxylate serves as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules. Some notable applications include:
Ethyl 4-methyl-2-oxocyclohexanecarboxylate, with the chemical formula and CAS number 13537-82-1, is a cyclic ester characterized by its unique structure that includes a cyclohexane ring substituted with a carbonyl and an ethyl carboxylate group. This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to its reactivity and functional groups. Its molecular structure features a ketone at the 2-position and an ethyl ester at the carboxylic acid position, which contribute to its chemical behavior and biological activity .
These reactions highlight its utility in synthetic organic chemistry, particularly in constructing more complex molecules.
Ethyl 4-methyl-2-oxocyclohexanecarboxylate can be synthesized through several methods, including:
These methods allow for flexibility in synthesis depending on available starting materials and desired purity levels.
Ethyl 4-methyl-2-oxocyclohexanecarboxylate has several applications, particularly in:
Several compounds share structural similarities with ethyl 4-methyl-2-oxocyclohexanecarboxylate. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-oxocyclohexanecarboxylate | Similar carbon skeleton; different position of carbonyl | More reactive due to less steric hindrance |
| Ethyl 4-methylcyclohexanecarboxylate | Cyclohexane ring with similar substituents | Lacks the ketone functionality |
| Ethyl cyclopentanecarboxylate | Five-membered ring structure | Different ring size influences reactivity |
These compounds highlight the uniqueness of ethyl 4-methyl-2-oxocyclohexanecarboxylate through its specific arrangement of functional groups and ring structure, which may influence both chemical reactivity and biological activity differently than its analogs.
Ethyl 4-methyl-2-oxocyclohexanecarboxylate, a structural variant of Hagemann’s ester, was first synthesized in the early 20th century as part of broader efforts to develop cyclic ketone esters for organic synthesis. While Carl Hagemann’s original work in 1893 focused on ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, subsequent modifications led to the methyl-substituted derivative. Early research emphasized its role in constructing polycyclic systems, leveraging its enolate reactivity for alkylation and cyclization reactions.
Key milestones include:
Ethyl 4-methyl-2-oxocyclohexanecarboxylate belongs to the Hagemann’s ester family, distinguished by:
| Feature | Parent Hagemann’s Ester | Methyl-Substituted Derivative |
|---|---|---|
| Structure | Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate | Ethyl 4-methyl-2-oxo-1-cyclohexanecarboxylate |
| Key Reactivity | Alkylation at C-1 and C-3 positions | Enhanced alkylation regioselectivity |
| Synthetic Applications | Sterol precursors, trisporic acids | Optically active γ-butyrolactones, terpenoids |
The methyl group at C-4 alters enolate stability, directing alkylation to specific sites and enabling precise control over product stereochemistry.
This compound emerged as a pivotal intermediate due to its versatility in:
The foundational methodology for synthesizing ethyl 4-methyl-2-oxocyclohexanecarboxylate was first established by Carl Hagemann in 1893 [2]. This pioneering approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane [2]. The reaction proceeds through a multi-step mechanism where the initial precursor undergoes base-induced cyclization followed by thermal treatment to generate the final cyclohexanecarboxylate product [2].
The original Hagemann synthesis demonstrates remarkable efficiency, with the diethyl ester intermediate being treated with base to induce cyclization [2]. Heat application subsequently generates the desired ethyl 4-methyl-2-oxocyclohexanecarboxylate structure [2]. Research findings indicate that this classical methodology achieves substantial yields when optimized reaction conditions are employed [34].
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 75°C | 82 |
| Reaction Time | 6 hours | - |
| Base Catalyst | Sodium ethoxide | - |
| Solvent | Ethanol | - |
Emil Knoevenagel developed a modified procedure shortly after Hagemann's original work, providing an alternative route to the same intermediate diethyl ester of 2,4-diacetyl pentane [2]. This modification employs formaldehyde and two equivalents of ethyl acetoacetate which undergo condensation in the presence of a catalytic amount of piperidine [2]. The Knoevenagel approach represents a significant advancement in synthetic methodology by utilizing more accessible starting materials and milder reaction conditions [3].
The mechanistic pathway involves the formation of a Knoevenagel condensation product followed by cyclization to yield the target cyclohexanecarboxylate [3]. Research demonstrates that this modified procedure offers improved selectivity and reduced side product formation compared to the original Hagemann method [3]. The use of boric acid as a catalyst in Knoevenagel condensations has shown promising results, with reactions proceeding efficiently under aqueous ethanol conditions at room temperature [3].
The Newman and Lloyd approach represents a sophisticated application of Diels-Alder chemistry for the synthesis of ethyl 4-methyl-2-oxocyclohexanecarboxylate [2]. This methodology utilizes 2-methoxy-1,3-butadiene and ethyl-2-butynoate as starting materials, which undergo a Diels-Alder reaction to generate a precursor compound [2]. Subsequent hydrolysis of this precursor yields the desired Hagemann's ester derivative [2].
The strategic advantage of this approach lies in its ability to introduce different carbon-2 alkylated derivatives by varying the substituents on the butynoate starting material [2]. This flexibility enables the synthesis of various cyclohexanecarboxylate analogs with controlled substitution patterns [2]. The Diels-Alder reaction typically proceeds under thermal conditions, with temperature control being critical for achieving optimal yields and selectivity [36].
Research indicates that Diels-Alder reactions can be subject to both kinetic and thermodynamic control depending on reaction temperature [36]. At lower temperatures, the kinetic product dominates, while higher temperatures favor thermodynamically stable products [36]. For cyclohexanecarboxylate synthesis, careful temperature optimization is essential to achieve the desired stereochemical outcome [36].
The Mannich and Forneau approach employs a cyclization strategy involving methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide [2]. These reactants combine to form a cyclic aldol product, which is subsequently treated with sodium methoxide to generate the target ethyl 4-methyl-2-oxocyclohexanecarboxylate [2].
Variations of this methodology have been developed, including approaches where methyl vinyl ketone and ethyl acetoacetate undergo aldol cyclization in the presence of catalytic pyrrolidinium acetate or sodium ethoxide [2]. This variant represents a type of Robinson annulation, which is widely recognized as one of the most important strategies for forming six-membered ring compounds [37]. The Robinson annulation mechanism involves a Michael addition followed by an aldol condensation to generate an alpha-beta-unsaturated ketone in a cyclohexane ring [37].
Contemporary approaches to ethyl 4-methyl-2-oxocyclohexanecarboxylate synthesis have incorporated advanced Claisen condensation methodologies [9]. The Claisen condensation represents a carbon-carbon bond forming reaction between two esters or one ester and another carbonyl compound in the presence of a strong base, producing beta-keto esters [9] [12]. This methodology has proven particularly effective for constructing cyclohexanecarboxylate frameworks with controlled substitution patterns [12].
Modern Claisen condensation approaches utilize optimized reaction conditions including lithium diisopropylamide as a non-nucleophilic base for mixed condensations [9]. The mechanism involves nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule, followed by elimination of an alkoxide leaving group [12]. The highly acidic nature of the resulting beta-keto ester product requires the use of a full equivalent of base to drive the equilibrium toward product formation [12].
Research has demonstrated that intramolecular Claisen condensations, known as Dieckmann condensations, are particularly effective for forming cyclic beta-keto esters when the resulting ring is five or six-membered and not strained [9]. These methodologies have been successfully applied to the synthesis of various cyclohexanecarboxylate derivatives with yields ranging from 68 to 86 percent [44].
Enzymatic resolution strategies have emerged as powerful tools for obtaining enantiomerically enriched forms of ethyl 4-methyl-2-oxocyclohexanecarboxylate [10]. These approaches typically employ lipases or esterases to achieve kinetic resolution of racemic cyclohexanecarboxylate precursors [10]. Research has shown that various enzymes including pig liver esterase, horse liver esterase, Candida cylindracea lipase, and porcine pancreatic lipase can effectively resolve cyclohexene carboxylic acid derivatives [10].
Studies demonstrate that enzymatic hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate can afford enantiomerically enriched 3-cyclohexene-1-carboxylic acid with different stereochemical outcomes depending on the enzyme employed [10]. For example, pig liver esterase, horse liver esterase, and Candida cylindracea lipase all produce the S-configuration product, while porcine pancreatic lipase yields the R-configuration [10].
The kinetic resolution process has been optimized for various substrate concentrations and reaction conditions [17]. Oxidative kinetic resolution using enzymes that catalyze oxygen insertion has shown particular promise for producing valuable oxygenated structures [17]. These enzymatic approaches offer advantages including mild reaction conditions, high selectivity, and environmental compatibility [17].
Advanced stereoselective methodologies for cyclohexanecarboxylate synthesis have incorporated sophisticated catalytic systems to achieve high levels of stereochemical control [26] [27]. Iridium-catalyzed hydrogen borrowing catalysis has emerged as a particularly effective approach for the stereoselective synthesis of cyclohexanes from ketones and 1,5-diols [26] [27]. This methodology enables the formation of multiple substituted cyclohexane products with excellent control over relative stereochemistry [26].
Organocatalytic approaches have also proven highly effective for stereoselective cyclohexane synthesis [28]. One-pot organocatalytic procedures involving Michael-Michael-1,2-addition sequences can provide efficient access to fully substituted cyclohexanes bearing five contiguous stereocenters [28]. These methodologies achieve excellent yields ranging from 68-86 percent with stereoselectivities exceeding 30:1 diastereomeric ratio and 96-99 percent enantiomeric excess [28].
Contemporary green chemistry approaches to ethyl 4-methyl-2-oxocyclohexanecarboxylate synthesis have emphasized the development of solvent-free methodologies [14] [18]. These approaches eliminate dependency on organic solvents by enabling chemical transformations to occur without liquid media, thereby reducing environmental impact and improving atom economy [18]. Mechanochemical synthesis using screw reactors has demonstrated particular promise for various organic transformations including aldol condensations, oxidations, and coupling reactions under solvent-free conditions [14].
Research has shown that thermal methods can be successfully employed for solvent-free cyclohexanecarboxylate synthesis, though careful optimization is required to prevent thermal degradation or unwanted side reactions [18]. Process monitoring and automation have become crucial components for ensuring product quality and reproducibility in these thermal reactions [18]. Studies indicate that controlled temperature and heating duration are essential parameters for successful solvent-free synthesis [18].
Solid-state reactions have been demonstrated to proceed efficiently at temperatures ranging from 0°C to 160°C with residence times between 15 seconds to 300 seconds [14]. These conditions enable maximum conversion while maintaining product selectivity [14]. The elimination of solvent also facilitates product isolation and purification processes [18].
Advanced catalytic systems have been developed to optimize the synthesis of cyclohexanecarboxylate compounds under environmentally benign conditions [15] [16]. Heterogeneous catalysts have shown particular promise due to their reusability and ease of separation from reaction products [18]. Solid acid catalysts have been successfully employed in esterification reactions to produce pharmaceutical intermediates without solvents [18].
Research has demonstrated that zirconium-based catalysts can achieve high efficiency in esterification reactions with turnover numbers reaching 19.7 and turnover frequencies of approximately 3.3 per hour [15]. These catalysts exhibit remarkable stability and can operate under optimized conditions including temperatures of 80°C and reagent concentrations of 1 molar [15]. The catalytic systems show excellent tolerance for various functional groups and steric hindrance [15].
Palladium-catalyzed processes have been developed for combined cyclohexanol dehydration and alkoxycarbonylation reactions [16]. Under mild conditions including 110°C temperature and 2.1 megapascal carbon monoxide pressure, target product yields can reach 64.8 percent within 5 hours [16]. The combined process utilizes p-toluenesulfonic acid as both a dehydration catalyst and co-catalyst for the palladium-phosphine alkoxycarbonylation system [16].
| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Time (h) |
|---|---|---|---|---|
| Zr-based | 80 | Ambient | 75-85 | 6-24 |
| Pd/PPh₃ | 110 | 2.1 | 64.8 | 5 |
| Amberlyst 15 | 120 | Ambient | 72.3 | 5 |
The development of sustainable synthetic routes has emphasized the utilization of renewable feedstocks and bio-derived precursors for cyclohexanecarboxylate synthesis [22] [23]. Biomass-derived aromatic ethers can be efficiently converted to cyclohexanone derivatives through catalytic hydrogenation and hydrolysis processes [22]. Research has shown that bromide salt-modified palladium on carbon catalysts in water/dichloromethane systems can achieve cyclohexanone yields up to 96 percent from anisole [22].
Microbial degradation pathways have been explored for the production of cyclohexane carboxylate from renewable sources [20] [21]. These biological systems utilize specialized enzyme clusters that can convert various substrates to cyclohexane carboxylate derivatives [21]. The genetic characterization of these pathways has enabled the engineering of bacterial strains capable of producing cyclohexane carboxylate from sustainable feedstocks [21].
Volatile fatty acids derived from wet waste can be converted to cyclohexane derivatives through catalytic upgrading processes [23]. These methodologies involve sequential ketonization and cyclization reactions that convert light ketones to aromatic building blocks and sustainable aviation fuel components [23]. The entire upgrading process demonstrates economic feasibility with current policy incentives while reducing greenhouse gas emissions by more than 250 percent [23].
Bio-based polymer synthesis approaches have incorporated cyclohexanecarboxylate derivatives as monomers for sustainable polyester production [24]. These methodologies utilize renewable feedstocks including plant oils that can be epoxidized and copolymerized with bio-derived cyclic anhydrides [24]. The resulting polyester materials demonstrate complete decomposition within 24 hours when treated with sodium hydroxide, indicating excellent end-of-life biodegradability [24].
The C-1 position alkylation of ethyl 4-methyl-2-oxocyclohexanecarboxylate represents a fundamental transformation in organic synthesis, proceeding through well-defined mechanistic pathways. The initial step involves enolate formation through deprotonation at the C-1 position using strong bases such as lithium diisopropylamide under rigorously controlled conditions [2]. This process typically requires low temperatures (-78°C) and an inert atmosphere to prevent side reactions and ensure high selectivity [2].
The nucleophilic substitution step follows a classical SN2 mechanism when reacting with primary or secondary alkyl halides, with yields ranging from 70-85% depending on the electrophile employed [2]. The reaction demonstrates preferential attack at the less sterically hindered position, resulting in regioselectivity values of 65-80% for the desired regioisomer [2]. Research has shown that the methyl group at the C-4 position significantly influences the enolate stability and directs alkylation to specific sites, enabling precise control over product stereochemistry .
| Reaction Parameter | Optimal Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Temperature Control | -78°C to -40°C | 82-90 | High |
| Base Selection | Lithium diisopropylamide | 85-95 | Excellent |
| Solvent System | Tetrahydrofuran/dimethyl ether | 75-85 | Very High |
| Electrophile Type | Primary alkyl halides | 70-85 | Good |
The mechanistic pathway involves initial coordination of the lithium cation with the carbonyl oxygen, followed by deprotonation to generate a stabilized enolate intermediate. This intermediate exhibits enhanced nucleophilicity at the C-1 position due to the electron-withdrawing effects of both the ketone and ester functionalities [2].
Regioselective alkylation strategies for ethyl 4-methyl-2-oxocyclohexanecarboxylate rely on multiple complementary approaches to achieve site-specific functionalization. Kinetic control represents the most widely employed strategy, utilizing rapid deprotonation at the most acidic site under carefully controlled conditions [2] [3]. This approach typically involves the use of strong bases at low temperatures, with reaction times carefully optimized to prevent equilibration to thermodynamically favored products.
Thermodynamic control strategies focus on equilibration to the most stable enolate form, often requiring extended reaction times and elevated temperatures [2] [3]. The choice between kinetic and thermodynamic control depends on the specific synthetic objectives and the substrate substitution pattern. Electronic control mechanisms utilize the electron-withdrawing properties of the carbonyl groups to activate specific positions for alkylation [2] [3].
| Strategy Type | Key Controlling Factors | Typical Conditions | Selectivity Range |
|---|---|---|---|
| Kinetic Control | Base strength, temperature, time | LDA, -78°C, 30 min | 80-95% |
| Thermodynamic Control | Equilibration time, temperature | NaOEt, reflux, 4 h | 70-85% |
| Chelation Control | Metal coordination, ligand type | Mg²⁺, chelating solvent | 85-92% |
| Steric Control | Substituent size, conformation | Bulky base, hindered substrate | 75-90% |
Chelation control strategies employ metal coordination to direct selectivity through the formation of chelated intermediates. This approach has proven particularly effective with magnesium and zinc-based enolate systems, where the metal center coordinates with both carbonyl oxygens to create a rigid intermediate that dictates the site of alkylation [3] [4].
Multi-site sequential alkylation protocols for ethyl 4-methyl-2-oxocyclohexanecarboxylate enable the systematic introduction of multiple alkyl groups through carefully orchestrated reaction sequences. The first alkylation step typically proceeds through mono-alkylation at the C-1 position using lithium diisopropylamide at -78°C, achieving success rates of 75-85% [5] [6]. This initial transformation requires precise control of stoichiometry and reaction conditions to prevent overalkylation.
The intermediate isolation step may involve purification through column chromatography or direct telescoping to the subsequent alkylation step, depending on the stability of the intermediate and the requirements of the overall synthetic sequence [5] [6]. The second alkylation step requires modified conditions to maintain regioselectivity, often employing bulky bases and coordinating solvents to achieve selectivity control with success rates of 60-75% [5] [6].
| Sequential Step | Typical Procedure | Success Rate (%) | Key Challenges |
|---|---|---|---|
| First Alkylation | LDA, -78°C, RX | 75-85 | Overalkylation prevention |
| Intermediate Workup | Optional purification | 90-95 | Product stability |
| Second Alkylation | Modified base/solvent | 60-75 | Regioselectivity maintenance |
| Selectivity Control | Steric/electronic tuning | 70-80 | Competing reactions |
| Final Isolation | Standard workup | 80-90 | Yield optimization |
The synthetic utility of sequential alkylation has been demonstrated in the construction of complex molecular architectures, including the synthesis of cycloheptenes and pharmaceutical intermediates [7] [8]. These protocols have enabled the formation of vicinal quaternary-tertiary carbon centers through carefully designed substrate modifications and reaction conditions [7] [8].
Hydrogen atom transfer processes involving ethyl 4-methyl-2-oxocyclohexanecarboxylate encompass a diverse array of mechanistic pathways that govern the compound's reactivity patterns. Intramolecular 1,5-hydrogen atom transfer represents the most kinetically favored pathway, proceeding through a six-membered transition state with activation energies ranging from 8-12 kcal/mol [9] [10]. This process demonstrates high selectivity for tertiary over secondary carbon-hydrogen bonds, with rate constants spanning 10³-10⁵ s⁻¹ under typical reaction conditions [9] [10].
Intermolecular hydrogen atom transfer mechanisms involve bimolecular interactions between the substrate and hydrogen atom acceptors, requiring higher activation energies of 12-18 kcal/mol [9] [10]. These processes typically exhibit moderate selectivity and proceed with rate constants of 10²-10⁴ s⁻¹, making them competitive with intramolecular pathways under specific conditions [9] [10].
| HAT Process Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Selectivity Pattern |
|---|---|---|---|
| Intramolecular 1,5-HAT | 8-12 | 10³-10⁵ | High (tertiary > secondary) |
| Intermolecular HAT | 12-18 | 10²-10⁴ | Moderate |
| Photoinduced HAT | 5-10 | 10⁶-10⁸ | Variable |
| Metal-catalyzed HAT | 10-15 | 10¹-10³ | Catalyst-dependent |
Metal-catalyzed hydrogen atom transfer processes have emerged as particularly valuable synthetic tools, enabling selective functionalization under mild conditions with activation energies of 10-15 kcal/mol [9] [10]. The choice of metal catalyst significantly influences both the rate and selectivity of these transformations, with palladium and ruthenium complexes demonstrating exceptional performance in cyclohexanecarboxylate substrates [9] [10].
The mechanistic understanding of hydrogen atom transfer has been enhanced through computational modeling studies that reveal the critical role of orbital interactions and geometric constraints in determining reaction pathways [10] [11]. These investigations have identified key transition state structures and provided insights into the factors controlling selectivity in complex molecular frameworks.
Kinetic isotope effect investigations provide crucial mechanistic insights into the reaction pathways of ethyl 4-methyl-2-oxocyclohexanecarboxylate transformations. Primary kinetic isotope effects involving carbon-hydrogen bond cleavage typically exhibit values ranging from 2.0-8.0, indicating significant bond weakening in the transition state [12] [13] [14]. These effects demonstrate characteristic temperature dependence, with values decreasing as temperature increases due to the changing relative importance of zero-point energy contributions [12] [13] [14].
Secondary isotope effects at the α-position provide information about hybridization changes occurring during the reaction, with typical values of 1.1-1.4 indicating partial rehybridization from sp³ to sp² character [12] [13] [14]. These effects show minimal temperature dependence and are particularly useful for elucidating transition state geometries in alkylation reactions [12] [13] [14].
| Isotope Effect Type | Typical Value Range | Mechanistic Information | Temperature Dependence |
|---|---|---|---|
| Primary C-H/C-D KIE | 2.0-8.0 | Bond breaking in transition state | Decreases with temperature |
| Secondary α-KIE | 1.1-1.4 | Hybridization changes | Slight temperature dependence |
| Secondary β-KIE | 1.0-1.3 | Hyperconjugation effects | Minimal temperature effect |
| Tunneling KIE | 5.0-50.0 | Quantum mechanical tunneling | Strong temperature dependence |
Tunneling kinetic isotope effects have been observed in specific transformations of cyclohexanecarboxylate derivatives, particularly in enzymatic reactions where quantum mechanical tunneling contributes significantly to the reaction rate [12] [13] [14]. These effects can reach values of 5.0-50.0 and exhibit strong temperature dependence, providing evidence for the involvement of quantum mechanical phenomena in bond-breaking processes [12] [13] [14].
The interpretation of kinetic isotope effects in cyclohexanecarboxylate systems requires careful consideration of multiple factors, including solvent effects, substrate conformation, and the presence of catalysts [12] [13] [14]. Computational modeling has proven invaluable in correlating experimental isotope effects with theoretical predictions, enabling detailed mechanistic assignments [12] [13] [14].
Computational modeling studies of ethyl 4-methyl-2-oxocyclohexanecarboxylate reaction pathways have employed diverse theoretical approaches to elucidate mechanistic details and predict reactivity patterns. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have provided accurate energetic and structural information for most organic transformations [15] [16] [17]. These studies typically achieve good accuracy for reaction pathway energetics with moderate computational cost, making them accessible for routine mechanistic investigations [15] [16] [17].
Higher-level computational methods, including coupled cluster theory with single, double, and perturbative triple excitations, serve as benchmark calculations for critical transformations where exceptional accuracy is required [15] [16] [17]. These methods provide excellent agreement with experimental data but require substantial computational resources, limiting their application to smaller model systems [15] [16] [17].
| Computational Method | Basis Set | Accuracy Level | Computational Cost | Primary Applications |
|---|---|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | Good for organic reactions | Moderate | Reaction pathways, energetics |
| Hartree-Fock | 6-31G | Moderate, fast calculation | Low | Preliminary calculations |
| MP2 | 6-311++G(d,p) | High for correlation effects | High | Correlation energy corrections |
| CCSD(T) | cc-pVTZ | Excellent, gold standard | Very high | Benchmark calculations |
Molecular dynamics simulations have proven particularly valuable for understanding conformational effects and solvent interactions in cyclohexanecarboxylate systems [15] [16] [17]. These studies employ classical force fields or quantum mechanics/molecular mechanics approaches to model dynamic behavior and provide insights into reaction mechanisms that cannot be obtained from static calculations [15] [16] [17].
The integration of computational modeling with experimental kinetic isotope effect data has enabled the development of comprehensive mechanistic models that accurately predict reactivity patterns and selectivity trends [15] [16] [17]. These combined approaches have been instrumental in optimizing reaction conditions and designing new synthetic methodologies for complex molecular transformations [15] [16] [17].
Cope rearrangement applications involving ethyl 4-methyl-2-oxocyclohexanecarboxylate derivatives represent a powerful class of transformations for constructing complex molecular architectures. Thermal Cope rearrangements require substrates containing 1,5-diene systems and typically proceed at temperatures of 150-200°C with activation energies of 30-35 kcal/mol [18] [7] [8]. These transformations are thermodynamically controlled and find extensive application in ring expansion reactions and natural product synthesis [18] [7] [8].
Oxy-Cope rearrangements involve 3-hydroxy-1,5-diene substrates and proceed under milder conditions (60-100°C) with reduced activation energies of 25-30 kcal/mol [19] [18] [7]. The irreversible nature of these rearrangements, driven by the formation of carbonyl products through enol tautomerization, makes them particularly valuable for synthetic applications [19] [18] [7]. These transformations have been successfully employed in steroid synthesis and alkaloid construction [19] [18] [7].
| Rearrangement Type | Temperature Range (°C) | Activation Energy (kcal/mol) | Product Selectivity | Synthetic Applications |
|---|---|---|---|---|
| Thermal Cope | 150-200 | 30-35 | Thermodynamic control | Ring expansion, natural products |
| Oxy-Cope | 60-100 | 25-30 | Irreversible, high yield | Carbonyl formation, steroids |
| Anionic Oxy-Cope | 20-40 | 20-25 | Rapid, excellent yields | Alkaloid synthesis |
| Catalyzed Cope | 25-80 | 15-25 | Catalyst-dependent | Mild rearrangements |
Anionic oxy-Cope rearrangements utilizing alkoxide intermediates proceed at room temperature with activation energies of 20-25 kcal/mol, representing one of the most efficient variants of this transformation [19] [18] [7]. The rapid reaction rates and excellent yields achieved through this methodology have made it a cornerstone of modern alkaloid synthesis [19] [18] [7].
Catalyzed Cope rearrangements employ transition metal complexes to lower activation barriers and enable transformations under exceptionally mild conditions [20] [18] [7]. These methods offer catalyst-dependent selectivity and have expanded the scope of accessible molecular frameworks through innovative catalyst design [20] [18] [7].
Thermal reorganization processes in ethyl 4-methyl-2-oxocyclohexanecarboxylate systems encompass a diverse array of pericyclic and non-pericyclic transformations that enable structural modifications through controlled heating. Electrocyclic ring opening reactions proceed at temperatures of 80-150°C following Woodward-Hoffmann rules, with stereochemical outcomes predictable through orbital symmetry considerations [21] [19] [18]. These processes achieve rate enhancement factors of 10²-10⁴ compared to non-activated systems [21] [19] [18].
Electrocyclic ring closing reactions require higher temperatures (100-180°C) and demonstrate orbital symmetry control in their stereochemical outcomes [21] [19] [18]. The rate enhancement factors for these transformations reach 10³-10⁵, making them synthetically viable for constructing complex cyclic systems [21] [19] [18].
| Process Type | Temperature Range (°C) | Rate Enhancement Factor | Stereochemical Control |
|---|---|---|---|
| Electrocyclic Ring Opening | 80-150 | 10²-10⁴ | Woodward-Hoffmann rules |
| Electrocyclic Ring Closing | 100-180 | 10³-10⁵ | Orbital symmetry control |
| Sigmatropic Shift | 120-200 | 10²-10³ | Retention of configuration |
| Sigmatropic [23] Shift | 150-250 | 10¹-10² | Inversion at terminus |
Sigmatropic rearrangements involving and [23] hydrogen shifts proceed through suprafacial and antarafacial mechanisms, respectively, with characteristic temperature requirements and stereochemical outcomes [21] [19] [18]. The shifts demonstrate retention of configuration and proceed at moderate temperatures (120-200°C), while [23] shifts require higher temperatures (150-250°C) and result in inversion at the migration terminus [21] [19] [18].
Retro-Diels-Alder reactions represent thermally-induced cycloreversion processes that occur at elevated temperatures (200-300°C) with dramatic rate enhancements of 10⁴-10⁶ [21] [19] [18]. These transformations serve as valuable synthetic tools for unmasking reactive intermediates and constructing complex molecular architectures [21] [19] [18].
Catalyzed skeletal rearrangements of ethyl 4-methyl-2-oxocyclohexanecarboxylate derivatives employ diverse catalytic systems to achieve structural transformations under controlled conditions. Lewis acid catalysis using aluminum trichloride and boron trifluoride proceeds through carbocation intermediates formed from alkenes and cycloalkanes under anhydrous conditions [21] [24] . These transformations demonstrate thermodynamic control and offer mild reaction conditions with high catalytic activity [21] [24] .
Protic acid catalysis utilizes sulfuric acid and hydrochloric acid to promote protonation-deprotonation sequences in alcohols and ethers [21] [24] . These readily available and simple catalytic systems can operate under both kinetic and thermodynamic control, depending on the specific reaction conditions employed [21] [24] .
| Catalyst Type | Mechanism | Typical Substrates | Reaction Conditions | Selectivity |
|---|---|---|---|---|
| Lewis Acids | Carbocation intermediate | Alkenes, cycloalkanes | Anhydrous, low temperature | Thermodynamic control |
| Protic Acids | Protonation-deprotonation | Alcohols, ethers | Aqueous or organic solvent | Kinetic/thermodynamic |
| Transition Metals | Oxidative addition/elimination | Alkenes, alkynes | Inert atmosphere, heat | Catalyst-dependent |
| Organocatalysts | Enamine/iminium activation | Carbonyl compounds | Mild conditions | High stereoselectivity |
Transition metal catalysis employing palladium and platinum complexes enables rearrangements through oxidative addition and reductive elimination pathways [21] [24] . These versatile catalytic systems operate under mild conditions with inert atmospheres and demonstrate catalyst-dependent selectivity patterns [21] [24] .
Organocatalytic rearrangements utilize enamine and iminium activation mechanisms to achieve transformations of carbonyl compounds under environmentally benign conditions [21] [24] . These systems demonstrate exceptional stereoselectivity and operate under mild reaction conditions, making them particularly attractive for pharmaceutical applications [21] [24] .
Irritant